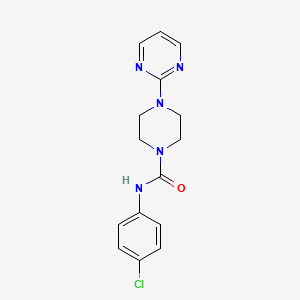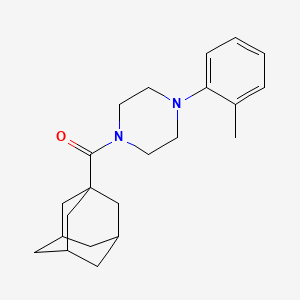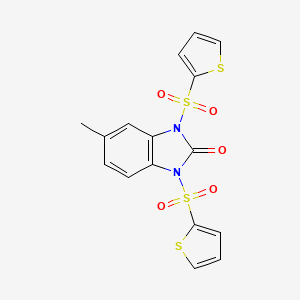
N-(4-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
Overview
Description
N-(4-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C15H16ClN5O and its molecular weight is 317.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.1043378 g/mol and the complexity rating of the compound is 361. The solubility of this chemical has been described as 44.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
The molecular interactions of derivatives similar to N-(4-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide have been extensively studied. For instance, SR141716, a compound with a similar structure, acts as a potent and selective antagonist for the CB1 cannabinoid receptor. Using molecular orbital methods, its interaction and conformational behavior provide insights into the steric binding interactions with the receptor, suggesting a significant role for the N1 aromatic ring moiety in these interactions (Shim et al., 2002).
Antimicrobial Evaluation
Piperazine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial activity. Notably, certain derivatives have shown promising results against bacterial and fungal strains, with the potential for developing more potent antimicrobials based on molecular docking studies (Patil et al., 2021).
Anticancer Activity
Compounds structurally similar to this compound have been explored for their potential anticancer activities. For example, a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety exhibited significant antiproliferative effects against breast cancer cells, highlighting the therapeutic potential of these compounds in cancer treatment (Yurttaş et al., 2014).
Analgesic Activity
Research into the chemical modification of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a compound closely related to the target molecule, has led to the development of analogs with improved pharmacological profiles. These novel analogs have shown efficacy in alleviating chronic pain, with an enhanced pharmacological profile and tolerability compared to the lead compound (Nie et al., 2020).
Antioxidant Properties
Analogs of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which bear resemblance to the chemical structure of interest, have been synthesized with various functional groups to act as multifunctional antioxidants. These compounds show potential for the preventive treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) due to their ability to scavenge free radicals and chelate metal ions (Jin et al., 2010).
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-12-2-4-13(5-3-12)19-15(22)21-10-8-20(9-11-21)14-17-6-1-7-18-14/h1-7H,8-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTNKZFHRMPONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329844 | |
| Record name | N-(4-chlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
831193-66-9 | |
| Record name | N-(4-chlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101329844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4609460.png)
![1-ethyl-5-methyl-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4609469.png)
![N-[4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]-2-thiophenesulfonamide](/img/structure/B4609475.png)
![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl 2-thiophenecarboxylate](/img/structure/B4609490.png)
![methyl 4-{[(4-nitrophenyl)sulfonyl]oxy}benzoate](/img/structure/B4609494.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide](/img/structure/B4609524.png)
![methyl N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B4609528.png)
![2,6-dichloro-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B4609532.png)
![2-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4609538.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4609551.png)
![4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4609557.png)
![N-benzyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4609564.png)
